molecular formula C15H22O2 B12792190 9-Hydroxyeremophilane CAS No. 93778-89-3

9-Hydroxyeremophilane

Cat. No.: B12792190
CAS No.: 93778-89-3
M. Wt: 234.33 g/mol
InChI Key: FYJIYZRXJNERQZ-XTWPYSKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxyeremophilane is a naturally occurring sesquiterpenoid, a class of terpenes consisting of three isoprene units. This compound is found in various plants and fungi, particularly within the Asteraceae family. It is known for its diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyeremophilane typically involves the cyclization of farnesyl diphosphate (FPP) through a series of enzymatic reactions. The process can be carried out using various catalysts and reaction conditions to optimize yield and purity. Common methods include the use of acid catalysts and controlled temperature conditions to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plants and fungi, followed by purification using chromatographic techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce the desired sesquiterpenoid .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxyeremophilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Hydroxyeremophilane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 9-Hydroxyeremophilane stands out due to its hydroxyl group at the 9th position, which imparts unique chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

93778-89-3

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(4aR,5S,8aS,9R)-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-9-ol

InChI

InChI=1S/C15H22O2/c1-9-8-17-14-11(9)7-15(3)10(2)5-4-6-12(15)13(14)16/h8,10,12-13,16H,4-7H2,1-3H3/t10-,12+,13+,15+/m0/s1

InChI Key

FYJIYZRXJNERQZ-XTWPYSKKSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1(CC3=C([C@@H]2O)OC=C3C)C

Canonical SMILES

CC1CCCC2C1(CC3=C(C2O)OC=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.